REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[CH3:14]>C(O)C.[Pd]>[NH2:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:14])=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:15])[CH:10]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=CC(=C1)[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purging the reaction flask of oxygen
|
Type
|
ADDITION
|
Details
|
a balloon filled with hydrogen
|
Type
|
CUSTOM
|
Details
|
is fitted
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtering through a celite plug
|
Type
|
CUSTOM
|
Details
|
removing the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product is purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |